3-{[(3-Methoxyphenyl)methyl]amino}-1$l^{6}-thiolane-1,1-dione hydrochloride
Description
3-{[(3-Methoxyphenyl)methyl]amino}-1$l^{6}-thiolane-1,1-dione hydrochloride is a versatile chemical compound with a unique structure that enables its diverse applications in scientific research. This compound is particularly noted for its potential in drug development and catalysis.
Properties
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-1,1-dioxothiolan-3-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3S.ClH/c1-16-12-4-2-3-10(7-12)8-13-11-5-6-17(14,15)9-11;/h2-4,7,11,13H,5-6,8-9H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZTJGODEIHLNBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC2CCS(=O)(=O)C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(3-Methoxyphenyl)methyl]amino}-1$l^{6}-thiolane-1,1-dione hydrochloride typically involves a multi-step process. The initial step often includes the reaction of 3-methoxybenzylamine with thiolane-1,1-dione under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and yields higher purity products. The use of advanced technologies like microwave-assisted synthesis can also enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-{[(3-Methoxyphenyl)methyl]amino}-1$l^{6}-thiolane-1,1-dione hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by reagents like sodium hydroxide or potassium carbonate.
Common Reagents and Conditions
The reactions involving this compound are generally carried out under controlled temperatures and pressures to ensure optimal yields. Solvents like ethanol, methanol, and dichloromethane are commonly used to dissolve the reactants and facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions typically produce thiols or thioethers.
Scientific Research Applications
3-{[(3-Methoxyphenyl)methyl]amino}-1$l^{6}-thiolane-1,1-dione hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various organic reactions.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 3-{[(3-Methoxyphenyl)methyl]amino}-1$l^{6}-thiolane-1,1-dione hydrochloride exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a crucial role in biological processes. The compound’s unique structure allows it to modulate these targets, leading to various biochemical and physiological effects.
Comparison with Similar Compounds
Similar Compounds
3-Methoxyphenylboronic acid: Shares a similar methoxyphenyl group but differs in its boronic acid functionality.
Dimethyl 2,6-pyridinedicarboxylate: Contains a pyridine ring and carboxylate groups, offering different reactivity and applications.
Uniqueness
What sets 3-{[(3-Methoxyphenyl)methyl]amino}-1$l^{6}-thiolane-1,1-dione hydrochloride apart is its thiolane-1,1-dione core, which imparts unique chemical properties and reactivity. This structural feature enables its diverse applications and makes it a valuable compound in various fields of research.
Biological Activity
3-{[(3-Methoxyphenyl)methyl]amino}-1$l^{6}-thiolane-1,1-dione hydrochloride, also known by its CAS number 1225596-68-8, is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, particularly its antibacterial and antifungal activities, as well as its role in various biological systems.
- Molecular Formula : C₁₂H₁₈ClNO₃S
- Molecular Weight : 291.79 g/mol
- CAS Number : 1225596-68-8
Biological Activity Overview
The biological activity of this compound has been primarily evaluated through various in vitro studies. The following sections detail its antibacterial and antifungal properties, as well as other notable biological effects.
Antibacterial Activity
Recent studies have demonstrated that 3-{[(3-Methoxyphenyl)methyl]amino}-1$l^{6}-thiolane-1,1-dione hydrochloride exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria.
Case Studies
- Study on Antibacterial Efficacy :
- Comparative Analysis with Other Compounds :
Antifungal Activity
The antifungal properties of the compound were also assessed in various studies.
Findings
- The compound demonstrated antifungal activity against Candida albicans, with MIC values reported between 32 to 512 μg/mL .
- A broader spectrum of activity was observed against other fungal strains, indicating potential for development into a therapeutic agent for fungal infections.
The exact mechanism by which 3-{[(3-Methoxyphenyl)methyl]amino}-1$l^{6}-thiolane-1,1-dione hydrochloride exerts its biological effects is still under investigation. However, preliminary studies suggest that it may interfere with bacterial cell wall synthesis or disrupt cellular metabolism.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
